![molecular formula C18H17F3N6O B2544689 (2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 2034342-53-3](/img/structure/B2544689.png)

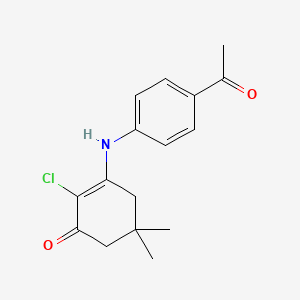

(2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is an organic polycyclic compound containing an imidazole ring fused to a pyridine ring . Imidazole is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions. Pyridine is a 6-membered ring consisting of five carbon atoms and one nitrogen center .

Synthesis Analysis

The synthesis of 2-methylimidazo[1,2-a]pyridine involves the reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide . This leads to the formation of 2-methylimidazo[1,2-a]pyridine . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .

Molecular Structure Analysis

The molecular formula of the compound is C19H13F3N4O . The average mass is 370.328 Da and the monoisotopic mass is 370.104156 Da .

Chemical Reactions Analysis

2-Methylimidazo[1,2-a]pyridine further reacts with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The structure of these trihalides was confirmed by X-ray structural analysis . 3-Halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides were obtained from the respective trihalides .

Physical And Chemical Properties Analysis

The compound has a molecular formula of CHFNO, an average mass of 370.328 Da, and a monoisotopic mass of 370.104156 Da .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

2-Methylimidazo[1,2-a]pyridine derivatives have been shown to possess antimicrobial properties. For instance, 3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide has demonstrated antimicrobial properties against Staphylococcus aureus .

Antitumor Activity

Derivatives of 2-aminopyridine and imidazo[1,2-a]pyridine have been characterized with regard to a broad spectrum of biological effects, including antitumor activity .

Hypoglycemic Activity

These compounds have also been found to have hypoglycemic effects, which could be useful in the treatment of diabetes .

Antiviral Activity

Imidazo[1,2-a]pyridine derivatives have been used in the development of antiviral drugs .

Anti-inflammatory and Antipyretic Activities

These compounds have shown anti-inflammatory and antipyretic activities, making them potential candidates for the development of new anti-inflammatory and fever-reducing drugs .

Analgesic Activity

Imidazo[1,2-a]pyridine derivatives have demonstrated analgesic effects, which could be harnessed for pain management .

Use in Data Storage

Such compounds are also used in the role of light-sensitive dyes in optical media for data storage .

Use as Fluorescent Probes

Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .

Safety and Hazards

Direcciones Futuras

The goal of the present work was to study the interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine, as well as to explore the antimicrobial action of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide against Staphylococcus aureus . This suggests that future research could focus on further exploring the antimicrobial properties of this compound and its derivatives.

Mecanismo De Acción

Target of Action

The compound “(2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone” is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity . .

Mode of Action

Imidazo[1,2-a]pyridine derivatives are known to interact with various biological targets, leading to a range of effects .

Propiedades

IUPAC Name |

(2-methylimidazo[1,2-a]pyridin-3-yl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N6O/c1-12-16(27-5-3-2-4-14(27)24-12)17(28)26-8-6-25(7-9-26)15-10-13(18(19,20)21)22-11-23-15/h2-5,10-11H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXELEEYKMHHBBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C(=O)N3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-methoxybenzyl)-2-((4-vinylbenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2544611.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide](/img/structure/B2544613.png)

![3-{Thieno[2,3-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2544614.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2544615.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2544622.png)

![ethyl 2-({[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2544626.png)

![2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2544627.png)

![3-(4-ethylphenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2544628.png)

![(4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2544629.png)